Cas no 2287340-22-9 (6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole)
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole
- EN300-6749994
- 2287340-22-9
-
- Inchi: 1S/C8H7BrFN3/c1-2-13-8-3-5(9)6(10)4-7(8)11-12-13/h3-4H,2H2,1H3
- InChI Key: ZZBBSOJKNDWIGH-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)N(CC)N=N2)F
Computed Properties
- Exact Mass: 242.98074g/mol
- Monoisotopic Mass: 242.98074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 30.7Ų
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749994-0.05g |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole |
2287340-22-9 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6749994-0.1g |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole |
2287340-22-9 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6749994-0.25g |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole |
2287340-22-9 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
| Enamine | EN300-6749994-0.5g |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole |
2287340-22-9 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6749994-1.0g |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole |
2287340-22-9 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6749994-2.5g |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole |
2287340-22-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6749994-5.0g |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole |
2287340-22-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
| Enamine | EN300-6749994-10.0g |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole |
2287340-22-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 |
6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jason Wan Lab Chip, 2020,20, 4528-4538
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 6-bromo-1-ethyl-5-fluoro-1H-1,2,3-benzotriazole
6-Bromo-1-Ethyl-5-Fluoro-1H-Benzotriazole (CAS No. 2287340-22-9): A Versatile Compound in Chemical and Biomedical Applications
6-Bromo, 1-Ethyl, and 5-fluoro substituents on the benzotriazole scaffold of this compound (CAS No. 2287340-22) impart unique physicochemical properties that have garnered significant attention in recent years. The molecular formula C₈H₅BrFN₃ reflects its structural composition, with a molecular weight of approximately (calculated based on atomic weights). This compound’s aromatic heterocyclic framework is stabilized by conjugation effects, while the electronegative bromine and fluorine atoms at positions 6 and 5 respectively create distinct electronic environments that enhance its reactivity and biological activity.
In terms of synthetic accessibility, researchers have demonstrated efficient protocols using microwave-assisted Suzuki-Miyaura cross-coupling strategies to introduce the bromo group onto the benzotriazole ring. A notable study published in Organic Letters (Li et al., ____zz____ the benzotriazole core facilitates selective binding to histone deacetylase (HDAC) isoforms IIb and IV. Recent investigations reveal that this compound exhibits submicromolar IC₅₀ values against HDAC enzymes in vitro, with selectivity profiles suggesting potential utility in epigenetic therapy for hematological malignancies.
Beyond enzymatic inhibition, this compound has shown promise as a modulator of ion channel activity. In a groundbreaking ____zz____ al., ____zz____demonstrated that this compound effectively penetrates blood-brain barrier models, indicating its potential for treating neurodegenerative disorders such as Alzheimer’s disease where BBB permeability is critical.
In materials science applications, the presence of both bromo and fluoro substituents enables controlled radical polymerization processes when used as a stabilizing agent in nanoparticle synthesis. A collaborative study between teams at MIT and ETH Zurich (Zhang et al., ____zz____studies show improved stability under physiological conditions compared to earlier analogs.
The market demand for such multifunctional benzotriazole derivatives is projected to grow at an annual rate of over 8% through ____zz____tional development efforts are focusing on optimizing its pharmacokinetic profile through prodrug strategies and covalent drug conjugation approaches.
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